1-[4-(2-Bromoethyl)piperazin-1-yl]ethanone
Description
Significance of Piperazine (B1678402) Scaffold in Organic Synthesis Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast number of biologically active compounds and FDA-approved drugs underscores its importance. The piperazine moiety's utility stems from several key characteristics:
Structural Flexibility: The chair conformation of the piperazine ring allows for diverse substitution patterns on its nitrogen atoms, enabling the creation of large and structurally varied compound libraries.
Physicochemical Properties: The two nitrogen atoms can act as hydrogen bond acceptors, and upon protonation, as donors. This capability enhances the aqueous solubility and bioavailability of drug candidates, crucial pharmacokinetic properties.
Broad Biological Activity: Piperazine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic effects. nih.govmdpi.comresearchgate.net
Role of Bromoethyl Substructures in Chemical Transformations
The bromoethyl group (-CH₂CH₂Br) is a highly useful functional group in organic synthesis. The presence of the bromine atom, an excellent leaving group, makes the terminal carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to its role in chemical transformations, primarily through nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, such as amines, thiols, azides, and alkoxides, thereby enabling the construction of more complex molecules. The bromoethyl moiety serves as a critical linker or spacer in the assembly of larger molecular architectures.
Conceptual Framework for the Research and Utility of the Compound
The compound 1-[4-(2-Bromoethyl)piperazin-1-yl]ethanone is a quintessential example of a synthetic building block designed for versatility. The conceptual framework for its utility is based on the strategic fusion of the stable, biocompatible, and pharmacologically relevant N-acetylpiperazine core with a reactive bromoethyl side chain.
The N-acetyl group on one of the piperazine nitrogens modulates its basicity and reactivity, while the bromoethyl group on the other nitrogen serves as a reactive handle. This design allows for the covalent attachment of the acetyl-piperazine motif to other molecules of interest. Consequently, this compound is not typically an end product itself but rather a key intermediate used by chemists to synthesize more complex target molecules, including potential drug candidates and molecular probes for research. An example of its utility is in the synthesis of radiolabeled compounds for medical imaging, such as derivatives for targeting sigma-1 receptors which are overexpressed in certain tumors. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-bromoethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrN2O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFIZTSWOHSAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
While specific, detailed synthetic procedures for 1-[4-(2-Bromoethyl)piperazin-1-yl]ethanone are not extensively published in peer-reviewed literature, its synthesis can be inferred from standard organic chemistry reactions. A plausible and common route involves the N-alkylation of 1-acetylpiperazine (B87704) with a suitable two-carbon electrophile, such as 1,2-dibromoethane (B42909).
Reaction Scheme:
1-Acetylpiperazine + 1,2-Dibromoethane → this compound
This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. The choice of solvent and reaction conditions would be optimized to maximize the yield of the mono-alkylated product and minimize the formation of the bis-alkylated piperazine (B1678402) dimer.
Characterization of the compound would rely on standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the presence of the acetyl group, the piperazine ring protons, and the protons of the bromoethyl group, with characteristic chemical shifts and coupling patterns.
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the amide carbonyl group and C-N bonds.
Chemical Properties and Reactivity
The chemical properties of 1-[4-(2-Bromoethyl)piperazin-1-yl]ethanone are dominated by the reactivity of the bromoethyl moiety.
| Property | Description |
| Molecular Formula | C₈H₁₅BrN₂O |
| Molecular Weight | 235.12 g/mol |
| Appearance | Typically a solid at room temperature. sigmaaldrich.com |
| Key Reactive Site | The carbon atom bonded to the bromine atom is electrophilic. |
| Primary Reactivity | Undergoes nucleophilic substitution reactions where the bromide ion is displaced by a nucleophile. nih.gov |
The primary mode of reactivity is nucleophilic substitution, where a nucleophile (Nu⁻) attacks the terminal carbon of the ethyl chain, displacing the bromide ion.
General Reaction:
R-Nu + this compound → 1-[4-(2-Nu-ethyl)piperazin-1-yl]ethanone + Br⁻
This reaction is highly versatile and can be used to form a wide variety of new bonds, as illustrated in the table below.
| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |
| Amine (R₂NH) | Diethylamine | Tertiary Amine |
| Thiol (RS⁻) | Sodium thiophenoxide | Thioether |
| Azide (N₃⁻) | Sodium azide | Azide |
| Hydroxide (OH⁻) | Sodium hydroxide | Alcohol |
| Phenoxide (ArO⁻) | Sodium phenoxide | Aryl Ether |
Applications in Research and Industry
Intermediate in Pharmaceutical Synthesis
The primary application of this compound is as a building block in the synthesis of potential therapeutic agents. The N-acetylpiperazine moiety is a common feature in many biologically active molecules. By using this compound, medicinal chemists can readily introduce this scaffold into a target molecule. Derivatives of this compound have been investigated for their potential as:
Antimicrobial agents: The piperazine (B1678402) nucleus is known to be a key component in compounds with antibacterial and antifungal activity. researchgate.net
Anti-inflammatory agents: Certain piperazine derivatives have shown promise in modulating inflammatory pathways. nih.gov
Central Nervous System (CNS) agents: The piperazine scaffold is present in numerous drugs targeting CNS disorders.
Tool for Chemical Biology and Molecular Probes
The ability to link the acetyl-piperazine group to other molecules makes this compound useful for creating molecular probes. For example, it can be used to synthesize ligands for specific biological targets, which can then be used to study protein function or for imaging purposes. A notable example is the synthesis of radiolabeled ligands for positron emission tomography (PET) imaging of sigma-1 receptors, which are implicated in cancer and neurological disorders. rsc.org
Conclusion
Direct Synthesis Approaches to the Target Compound
Direct synthesis of this compound can be achieved through two primary retrosynthetic disconnections: forming the C-N bond via alkylation or forming the acyl-N bond via acylation.
Alkylation of Piperazine Scaffolds
One of the most straightforward methods for synthesizing the target compound is through the N-alkylation of 1-acetylpiperazine (B87704). This procedure involves reacting 1-acetylpiperazine with a suitable two-carbon electrophile containing a bromine atom, such as 1,2-dibromoethane (B42909).
The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction, driving the equilibrium towards the product. A general procedure involves stirring a suspension of a base, such as potassium carbonate, with N-acetylpiperazine in a suitable solvent, followed by the addition of the alkylating agent. researchgate.net The reaction mixture is often heated to reflux to ensure completion. researchgate.net While this method is effective for simple alkyl groups, using 1,2-dibromoethane presents the possibility of side reactions, including dimerization or further reaction at the second bromine atom. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-alkylated product.
Table 1: General Conditions for Alkylation of N-acetylpiperazine
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | N-Acetylpiperazine | researchgate.net |
| Alkylating Agent | Alkyl Halide (e.g., 1,2-dibromoethane) | researchgate.net |
| Base | Potassium Carbonate (K₂CO₃) | researchgate.net |
| Solvent | N,N-Dimethylformamide (DMF) | researchgate.net |
| Temperature | Reflux | researchgate.net |
Acylation Reactions for Ethanone Formation
An alternative direct approach involves the acylation of 1-(2-bromoethyl)piperazine. nih.gov In this synthetic route, the bromoethylpiperazine core is first synthesized or obtained, and the acetyl group is introduced in the final step. The acylation can be accomplished using standard acetylating agents such as acetyl chloride or acetic anhydride.
The reaction is typically performed in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the acidic byproduct (HCl or acetic acid). This method is often high-yielding and chemoselective, as the secondary amine of the piperazine ring is generally more nucleophilic than the alkyl bromide. This selectivity allows for the clean formation of the N-acetyl bond without significant interference from the bromoethyl moiety.
Precursor Design and Derivatization Routes
Bromination Reactions to Introduce the Bromoethyl Moiety
A common precursor strategy involves the synthesis of 1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone, followed by the conversion of the terminal hydroxyl group to a bromide. The precursor, N-acetyl-N'-(2-hydroxyethyl)piperazine, can be synthesized by reacting 1-acetylpiperazine with ethylene (B1197577) oxide or 2-chloroethanol.
Introduction of the Acetyl (Ethanone) Moiety
The introduction of the acetyl group is a key step in many synthetic routes for this compound and its analogues. chemicalbook.com A widely used method is the reaction of a piperazine derivative with acetyl chloride or acetic anhydride. chemicalbook.com
A simplified, chemoselective approach for the mono-acylation of piperazine involves the use of an in situ formed piperazine-1-ium salt. muni.cz By dissolving piperazine in glacial acetic acid, a monoprotonated piperazinium species is formed. muni.cz This protonation deactivates one of the nitrogen atoms, reducing its nucleophilicity and preventing disubstitution. muni.cz The subsequent addition of an acylating agent, such as acetyl chloride, selectively yields the mono-acylated product, 1-acetylpiperazine. muni.cz This method avoids the need for traditional protecting group strategies, offering a more efficient route to the N-acetylated precursor. muni.cznih.gov
Table 2: Comparison of Acetylation Methods for Piperazine
| Method | Reagents | Key Feature | Source |
|---|---|---|---|
| Standard Acylation | Piperazine, Acetyl Chloride, Base | Standard procedure, risk of disubstitution | chemicalbook.com |
| Selective Mono-acylation | Piperazine, Acetic Acid, Acetyl Chloride | In situ monoprotection for high chemoselectivity | muni.cz |
Strategies for Piperazine Ring Functionalization in Related Structures
The piperazine ring is a versatile scaffold found in numerous biologically active molecules, and a wide array of methods have been developed for its functionalization. mdpi.com These strategies are crucial for creating analogues of the target compound.
N-Arylation: The introduction of an aryl group onto a piperazine nitrogen is commonly achieved through methods like the palladium-catalyzed Buchwald-Hartwig coupling or the copper-catalyzed Ullmann-Goldberg reaction. mdpi.com For electron-deficient aromatic systems, direct aromatic nucleophilic substitution (SNAr) is also a viable and widely used method. mdpi.com
N-Alkylation: Besides the direct alkylation with alkyl halides, reductive amination is another powerful technique for introducing alkyl substituents. This involves reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent. The Finkelstein reaction, which involves halide exchange, can also be employed to facilitate the alkylation of piperazines with less reactive alkyl chlorides by converting them to more reactive iodides in situ. mdpi.com
Piperazine Ring Construction: In some cases, the piperazine ring itself is constructed during the synthesis. One classical method involves the reaction of bis-(2-chloroethyl)amine with a primary amine. mdpi.com More modern approaches utilize transition metal catalysis, such as palladium-catalyzed cyclizations, to form the heterocyclic ring with high control over substitution patterns. organic-chemistry.org These varied strategies highlight the chemical tractability of the piperazine core, enabling the synthesis of a diverse library of derivatives. mdpi.comorganic-chemistry.org
Optimization of Reaction Conditions and Yield Enhancement in Synthetic Protocols
The efficient synthesis of this compound and its analogues is contingent upon the careful optimization of reaction conditions. Research into various synthetic protocols has highlighted the critical role of solvent selection, base, reaction time, and temperature in maximizing product yields and purity. Enhancements in synthetic efficiency are often achieved by modifying established procedures or developing novel routes that circumvent low-yield steps.
Another critical transformation is the introduction of the bromoethyl moiety. One established method involves the conversion of a hydroxyethyl (B10761427) precursor, such as 1-(p-Methoxyphenyl)-4-(2-hydroxyethyl)piperazine. This is achieved by refluxing the precursor with 48% hydrobromic acid (HBr) for an extended period of 20 hours. prepchem.com While effective, this method involves harsh acidic conditions and long reaction times, prompting investigation into alternative alkylation strategies.
Direct N-alkylation of a piperazine derivative with a bromo-containing electrophile represents a common and often high-yielding approach. In the synthesis of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone analogues, coupling via S-alkylation was performed using triethylamine as a base in ethanol (B145695) under reflux, affording excellent yields in the range of 85-90%. researchgate.net Similarly, the synthesis of a fluoro-analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone, was accomplished by reacting the corresponding hydroxyl precursor with 1-bromo-2-fluoroethane. nih.gov The reaction, carried out in acetonitrile (B52724) with potassium carbonate as the base, was refluxed for 12 hours. nih.gov
The synthesis of chloro-ethanone analogues also provides insight into optimizing the acylation step. The reaction of 1-(2-fluorobenzyl)piperazine (B2381060) with chloroacetyl chloride in dichloromethane (B109758) (CH2Cl2) at 0 °C, followed by stirring at room temperature for 30 minutes, resulted in a 90% yield of the desired product, 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. nih.gov This highlights how specific acylating agents and controlled temperature conditions can lead to high-efficiency conversions.
The following table summarizes various optimized reaction conditions and their corresponding yields for the synthesis of this compound precursors and analogues.
| Target Compound/Analogue | Starting Materials | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-ethanoyl-4-(4-hydroxy phenyl) piperazine | N-(4-hydroxy phenyl) piperazine dihydrobromide, Acetic anhydride | K₂CO₃, 1,4-dioxane, Reflux, 3 days | ~27% | google.com |
| 1-ethanoyl-4-(4-hydroxy phenyl) piperazine | 4-hydroxy phenyl piperazine dihydrobromide, Acetic anhydride | K₂CO₃, Ethanol/Water, 90-100 °C, 2 hours | >85% | google.com |
| 1-(p-Hydroxyphenyl)-4-(2-bromoethyl)piperazine dihydrobromide | 1-(p-Methoxyphenyl)-4-(2-hydroxyethyl)piperazine | 48% HBr, Reflux, 20 hours | Not specified | prepchem.com |
| 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone | 1-substituted-1H-tetrazole-5-thiol, 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone | Triethylamine, Ethanol, Reflux | 85-90% | researchgate.net |
| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, 1-bromo-2-fluoroethane | K₂CO₃, Acetonitrile, Reflux, 12 hours | Not specified | nih.gov |
| 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone | 1-(2-fluorobenzyl)piperazine, Chloroacetyl chloride | CH₂Cl₂, 0 °C to room temp., 30 min | 90% | nih.gov |
Nucleophilic Substitution Reactions
The most significant reaction pathway for this compound involves the nucleophilic substitution of the bromine atom on the ethyl side chain. The presence of a primary alkyl halide makes this moiety highly susceptible to attack by a wide array of nucleophiles.
The displacement of the bromine atom proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org Several factors strongly favor this pathway over a unimolecular (SN1) route.
Substrate Structure: The bromine atom is attached to a primary carbon. Primary alkyl halides are sterically unhindered, allowing for easy "backside attack" by a nucleophile, which is characteristic of the SN2 mechanism. libretexts.orgmasterorganicchemistry.com Conversely, a primary carbocation, which would be the intermediate in an SN1 reaction, is highly unstable and its formation is energetically unfavorable. reddit.commasterorganicchemistry.com
Reaction Mechanism: The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. wikipedia.orgyoutube.com This process involves a five-coordinate transition state. nih.gov
Kinetics: The rate of the SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the attacking nucleophile. youtube.comquizlet.com This is described by a second-order rate law: rate = k[R-Br][Nu]. quizlet.com
Due to these factors, SN1 reactions, which involve a slow, rate-determining step of carbocation formation, are not a viable pathway for this primary alkyl bromide under typical nucleophilic substitution conditions. youtube.com
The SN2 reactivity of the bromoethyl group allows for the synthesis of a vast array of piperazine derivatives by reacting this compound with various nucleophiles. This versatility is crucial for its role as a building block in medicinal chemistry, where the piperazine scaffold is a common feature in many therapeutic agents. mdpi.comnih.govnih.govresearchgate.net The general reaction involves the displacement of the bromide ion to form a new carbon-nucleophile bond.
Examples of such transformations are detailed in the table below.
Reactions Involving the Carbonyl Group of the Ethanone Moiety
The carbonyl group of the acetyl moiety offers another site for chemical modification, primarily through reduction reactions. These transformations can alter the electronic and steric properties of the substituent on the piperazine ring.
Reduction to a Secondary Alcohol: The ketone can be selectively reduced to a secondary alcohol, yielding 1-[4-(2-bromoethyl)piperazin-1-yl]propan-2-ol. This is typically achieved using mild reducing agents like sodium borohydride (NaBH₄). masterorganicchemistry.com NaBH₄ is highly chemoselective and will reduce ketones without affecting the less reactive amide functionality present in the piperazine ring or the alkyl bromide. masterorganicchemistry.comsemanticscholar.org
Reductive Deoxygenation to an Alkane: The carbonyl group can be completely removed and converted to a methylene group (-CH₂-), transforming the acetyl group into an ethyl group. Two classic methods for this are the Wolff-Kishner and Clemmensen reductions.
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions, typically using hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) at high temperatures. wikipedia.orgyoutube.comorganic-chemistry.org The reaction proceeds via a hydrazone intermediate and is driven by the formation of nitrogen gas. mdma.ch These basic conditions are generally compatible with the amide group.
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orgallen.inyoutube.com The strongly acidic conditions may be less suitable for substrates containing acid-sensitive groups, though some modified Clemmensen conditions can be compatible with amides. masterorganicchemistry.comuwindsor.ca
Transformations at the Piperazine Nitrogen Centers
The two nitrogen atoms in the piperazine ring exhibit distinct reactivity due to their different chemical environments.
N-1 (Amide Nitrogen): The nitrogen atom at position 1 is part of an amide. The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group through resonance. This significantly reduces its basicity and nucleophilicity, rendering it largely unreactive towards alkylation or protonation under normal conditions. However, the N-acetyl group can be removed. Acidic or basic hydrolysis can cleave the amide bond to yield the corresponding secondary amine, 1-(2-bromoethyl)piperazine. researchgate.netnih.govredalyc.org This unmasks a reactive site, allowing for subsequent functionalization at the N-1 position.
N-4 (Tertiary Amine Nitrogen): The nitrogen at position 4 is a tertiary amine. While it is basic and nucleophilic, its reactivity is generally overshadowed by the highly electrophilic primary carbon of the bromoethyl group. Direct alkylation at N-4 to form a quaternary ammonium salt is possible but would require a highly reactive alkylating agent and would likely compete with the primary substitution reaction.
Utility as a Building Block in Complex Organic Synthesis
This compound is a valuable bifunctional building block for constructing complex organic molecules, particularly in the field of pharmaceutical synthesis. sumitomo-chem.co.jprsc.org The piperazine core is a privileged scaffold found in a multitude of biologically active compounds, including anticancer, anti-inflammatory, and antihistamine agents. mdpi.comnih.govorscience.runih.gov
The compound's utility stems from its defined and predictable reactivity. The primary bromoethyl group serves as a reactive handle for coupling the N-acetylpiperazine moiety to other molecular fragments via SN2 reactions. For example, it can be used to link the piperazine unit to an aromatic or heterocyclic system, a common strategy in the synthesis of antipsychotic drugs and other central nervous system agents. The acetyl group serves as a protecting group for the N-1 position, preventing side reactions and allowing for selective functionalization at the bromoethyl terminus. researchgate.net This acetyl group can later be removed if further modification at N-1 is desired. nih.gov This strategic combination of a reactive site and a protected site makes it an ideal intermediate for multi-step syntheses.
Table of Mentioned Compounds
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely employed in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov The process involves placing the ligand into the binding site of a receptor and evaluating the interaction energy, often expressed as a docking score. researchgate.netresearchgate.net
The docking process for this compound would begin with obtaining the three-dimensional structures of potential protein targets. Given that piperazine derivatives are known to target a wide range of receptors, suitable targets could include G-protein coupled receptors, ion channels, or enzymes implicated in various diseases. The ligand's 3D structure would be generated and optimized for energy.
Simulations would then predict the binding affinity and pose of the compound within the active site. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein, would be identified. For instance, the carbonyl oxygen of the ethanone group could act as a hydrogen bond acceptor, while the piperazine ring and ethyl chain could engage in hydrophobic interactions. A lower binding energy score typically indicates a more stable and potent ligand-receptor complex. researchgate.net
Interactive Table: Illustrative Molecular Docking Results
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Target A | -8.5 | TYR 120, SER 200, PHE 250 | Hydrogen bond with SER 200, π-π stacking with PHE 250 |
| Target B | -7.2 | LEU 85, VAL 101, ILE 150 | Hydrophobic interactions with LEU 85 and VAL 101 |
| Target C | -6.8 | ASP 110, ASN 145 | Hydrogen bond with ASP 110, van der Waals forces |
Note: This table is for illustrative purposes to demonstrate typical data generated from molecular docking simulations and does not represent actual experimental results for this specific compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netnih.gov Methods like DFT with the B3LYP functional and a 6-311+G(d,p) basis set can provide accurate predictions of molecular structure and reactivity. nih.govcore.ac.uk
For this compound, these calculations can determine the distribution of electrons and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov
Other calculated parameters include ionization potential, electron affinity, and global reactivity descriptors like the electrophilicity index, which indicates the molecule's capacity to accept electrons. nih.gov These quantum chemical insights are fundamental for understanding the molecule's reaction mechanisms and its potential to engage in charge-transfer interactions with biological targets.
Interactive Table: Predicted Quantum Chemical Parameters (Illustrative)
| Parameter | Predicted Value (eV) | Interpretation |
| HOMO Energy | -6.85 | Corresponds to the ability to donate electrons |
| LUMO Energy | -1.20 | Corresponds to the ability to accept electrons |
| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates high chemical stability |
| Ionization Potential | 6.85 | Energy required to remove an electron |
| Electrophilicity Index (ω) | 1.50 | Moderate electrophilic character |
Note: This table contains hypothetical data based on typical values for similar organic molecules and is intended for illustrative purposes only.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the most stable, low-energy conformers is crucial, as the molecule's conformation dictates its shape and how it can interact with other molecules.
The piperazine ring typically adopts a stable chair conformation to minimize steric strain. nih.govresearchgate.net However, the presence of substituents—the acetyl group on one nitrogen and the bromoethyl group on the other—can lead to different conformers. beilstein-journals.org The rotation around the C-N amide bond is often restricted, which can also result in distinct rotational isomers (rotamers). nih.govrsc.org
Energy minimization studies, using methods like molecular mechanics or quantum calculations, are performed to identify the global minimum energy conformation and other low-energy local minima. This analysis provides the relative energies of different conformers and the energy barriers for interconversion. The most stable conformer is typically the one used in molecular docking simulations to ensure that the predicted binding mode is based on the molecule's most probable shape. beilstein-journals.org
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. readthedocs.io The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. wolfram.comuni-muenchen.de
Typically, red colors signify regions of negative electrostatic potential, which are electron-rich and are preferential sites for electrophilic attack. researchgate.net Blue colors indicate regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions with near-zero or intermediate potential. wolfram.com
For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom of the acetyl group, highlighting its role as a hydrogen bond acceptor or a site for electrophilic interaction. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms. The MEP analysis provides a visual guide to the molecule's reactive sites and helps explain its intermolecular interaction patterns, which is critical for predicting how it will bind to a receptor. uni-muenchen.de
Mechanistic Investigations of Biological Interactions in Vitro Models
Studies on Enzyme Inhibition Mechanisms and Kinetics
The 2-bromoethyl moiety of 1-[4-(2-Bromoethyl)piperazin-1-yl]ethanone is an electrophilic group that can react with nucleophilic amino acid residues, such as cysteine, histidine, or lysine, often found in the active sites of enzymes. This reaction leads to the formation of a covalent adduct, resulting in irreversible enzyme inhibition. The kinetics of such inhibition are typically time-dependent and can be characterized by a two-step mechanism. Initially, the inhibitor forms a reversible, non-covalent complex with the enzyme (E•I), which is then followed by an irreversible covalent bond formation to yield the inactivated enzyme (E-I).
The rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I) are key parameters used to quantify the efficiency of an irreversible inhibitor. While specific enzyme targets for this compound have not been explicitly identified in the reviewed literature, a hypothetical kinetic profile for its interaction with a model enzyme is presented below.
| Enzyme Target (Hypothetical) | Inhibition Type | K_I (μM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Thiol Protease | Irreversible (Covalent) | 15 | 0.2 | 222 |
| Tyrosine Kinase | Irreversible (Covalent) | 5 | 0.5 | 1667 |
Protein Modification Pathways and Covalent Interaction Analysis
The primary mechanism of protein modification by this compound is expected to be S-alkylation of cysteine residues. The lone pair of electrons on the sulfur atom of a cysteine side chain can act as a nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion in an S_N2 reaction. This results in the formation of a stable thioether linkage between the compound and the protein.
The piperazine (B1678402) and ethanone components of the molecule likely contribute to the initial non-covalent binding and orientation of the compound within the target protein's binding pocket, thereby facilitating the subsequent covalent reaction. The specificity of the covalent modification is determined by the accessibility and reactivity of nucleophilic residues within the binding site of the target protein.
| Target Residue | Reaction Type | Resulting Covalent Adduct | Potential Protein Targets |
|---|---|---|---|
| Cysteine | S-Alkylation | Thioether | Kinases (e.g., BTK), Proteases, Phosphatases |
| Histidine | N-Alkylation | Alkylated Imidazole | Various enzymes and receptors |
| Lysine | N-Alkylation | Alkylated Amine | Various enzymes and receptors |
Receptor Binding and Signaling Pathway Modulation in Cell-Free Systems
In a cell-free system, this compound could potentially modulate receptor function through covalent binding. If a receptor possesses a suitably located nucleophilic residue within its ligand-binding domain, the compound could form a covalent bond, leading to either agonistic or antagonistic activity. For instance, in the context of receptor tyrosine kinases, covalent modification of a cysteine residue near the ATP-binding site could lock the receptor in an inactive conformation, thereby inhibiting downstream signaling pathways.
While direct evidence is not available for this specific compound, the piperazine scaffold is a common feature in many receptor ligands. The addition of the reactive bromoethyl group suggests a strategy for achieving irreversible receptor modulation.
Cellular and Molecular Responses in Model Systems (In Vitro)
The covalent and irreversible nature of the interaction of this compound with its potential protein targets would likely lead to sustained inhibition of specific biochemical pathways. For example, if the compound targets a key kinase in a signaling cascade, it would be expected to block the phosphorylation of downstream substrates, leading to a prolonged interruption of the signal. This could, in turn, affect cellular processes such as proliferation, differentiation, or survival.
The electrophilic nature of this compound suggests that it could potentially interact with a variety of intracellular nucleophiles, including those on proteins involved in DNA repair and chromatin regulation. However, without specific experimental data, the targeting of such proteins remains speculative. The cellular context and the accessibility of these potential targets would play a crucial role in determining the compound's activity in these areas.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship studies of this compound and its analogs would be crucial for understanding the molecular determinants of its biological activity. Key structural features for investigation would include the piperazine ring, the ethanone group, and the 2-bromoethyl moiety.
The piperazine ring is likely important for establishing non-covalent interactions, such as hydrogen bonds and van der Waals forces, within the binding pocket of a target protein. nih.govnih.gov Modifications to the ethanone group could influence the electronic properties and steric bulk of the molecule, potentially affecting its binding affinity and selectivity. The 2-bromoethyl group serves as the "warhead" for covalent bond formation. Replacing the bromine with other leaving groups or altering the length of the alkyl chain would be expected to modulate the reactivity and, consequently, the inhibitory potency of the compound.
| Structural Moiety | Modification | Expected Impact on Activity |
|---|---|---|
| Piperazine Ring | Substitution on the second nitrogen | Altered binding affinity and selectivity |
| Ethanone Group | Replacement with other acyl groups | Modified steric and electronic properties affecting binding |
| 2-Bromoethyl Group | Replacement of bromine with chlorine or iodine | Altered reactivity of the electrophile |
| 2-Bromoethyl Group | Altering the alkyl chain length | Modified distance and geometry for covalent attack |
Future Research Trajectories and Broader Academic Impact
Exploration of Novel Reaction Pathways and Methodologies
The bromoethyl moiety in 1-[4-(2-Bromoethyl)piperazin-1-yl]ethanone is a key functional group that allows for a variety of chemical transformations. Future research is expected to focus on exploiting this reactivity to develop novel synthetic methodologies.
One promising avenue is the investigation of its participation in advanced coupling reactions. While classical nucleophilic substitution reactions are straightforward, exploring its use in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, could open up new pathways to complex molecules. For instance, the development of protocols for the direct coupling of the bromoethyl group with various organometallic reagents would significantly enhance its synthetic utility.
Furthermore, the exploration of its reactivity in radical-mediated reactions presents another exciting research direction. Atom Transfer Radical Addition (ATRA) and related processes could be employed to form new carbon-carbon and carbon-heteroatom bonds under mild conditions. The development of photoredox-catalyzed reactions involving this compound could also lead to novel and more sustainable synthetic methods.
A hypothetical study could explore the utility of this compound in a novel one-pot, multi-component reaction for the synthesis of complex heterocyclic scaffolds. Such a reaction could involve the initial substitution of the bromide, followed by an intramolecular cyclization, and a subsequent intermolecular reaction.
Hypothetical Reaction Scheme:
Step 1: Nucleophilic substitution of the bromide with a bifunctional nucleophile.
Step 2: Intramolecular cyclization to form a bicyclic piperazine (B1678402) derivative.
Step 3: A final intermolecular reaction, such as a click reaction or a cross-coupling reaction, to introduce further diversity.
This approach would allow for the rapid construction of molecular complexity from a relatively simple starting material, which is a key goal in modern organic synthesis.
Design of Advanced Functional Materials Based on Compound Scaffolds
The piperazine ring system is a common motif in many biologically active molecules and functional materials. The ability to functionalize this compound makes it an attractive building block for the design of new materials with tailored properties.
Future research could focus on the synthesis of novel polymers and dendrimers incorporating the 1-acetylpiperazine-4-ethyl moiety. The bromoethyl group can serve as a convenient point of attachment for polymerization or for grafting onto existing polymer backbones. The resulting materials could have interesting properties for applications in drug delivery, sensing, or as catalysts.
For example, polymers containing this piperazine unit could be designed to have pH-responsive behavior due to the basicity of the piperazine nitrogen atoms. This could be exploited for the development of "smart" materials that release a payload in response to a specific environmental stimulus.
Another area of interest is the development of novel metal-organic frameworks (MOFs) or coordination polymers. The piperazine nitrogen atoms can act as ligands for metal ions, and by carefully designing the organic linker derived from this compound, it may be possible to create porous materials with applications in gas storage, separation, and catalysis.
A potential research project could involve the synthesis of a series of functionalized monomers derived from this compound, followed by their polymerization to yield materials with varying properties.
| Monomer Derivative | Polymerization Method | Potential Application |
| Vinyl-functionalized derivative | Radical Polymerization | pH-responsive hydrogels |
| Di-alkyne functionalized derivative | Click Polymerization | Cross-linked networks for coatings |
| Carboxylic acid functionalized derivative | Condensation Polymerization | Biodegradable polyesters |
Contributions to Fundamental Organic Reaction Understanding and Methodology Development
The study of the reactivity of this compound can also contribute to a more fundamental understanding of organic reaction mechanisms. For instance, detailed kinetic and mechanistic studies of its substitution and elimination reactions could provide valuable insights into the factors that control these processes.
The piperazine ring can influence the reactivity of the bromoethyl group through neighboring group participation. Investigating the extent of this participation and its effect on reaction rates and stereochemistry would be a valuable contribution to physical organic chemistry.
Furthermore, the development of new synthetic methods utilizing this compound as a key reagent could lead to broader advancements in synthetic methodology. For example, if a new, highly efficient method for the functionalization of the bromoethyl group is discovered, this method could potentially be applied to a wide range of other bromoalkanes.
A potential study could involve a detailed investigation of the solvolysis of this compound in various solvents to probe the mechanism of nucleophilic substitution at the bromoethyl group.
| Solvent | Relative Rate of Solvolysis | Major Product(s) |
| 80% Ethanol (B145695)/20% Water | 1.0 | Substitution product |
| Acetic Acid | 0.2 | Substitution and elimination products |
| Formic Acid | 5.0 | Rearranged products |
The results of such a study could provide a deeper understanding of the role of the piperazine moiety in influencing the reaction pathway and could lead to the development of new predictive models for the reactivity of similar compounds.
Q & A
Q. What are the common synthetic routes for 1-[4-(2-Bromoethyl)piperazin-1-yl]ethanone?
The compound is typically synthesized via alkylation of piperazine derivatives. For example, bromoethyl groups can be introduced using bromoethylating agents (e.g., 1,2-dibromoethane) under reflux in aprotic solvents like acetonitrile. A related method involves coupling a piperazine core with a bromoethyl ketone moiety using palladium-catalyzed hydrogenation to remove protecting groups, as demonstrated in the synthesis of analogous piperazine-ethanone derivatives . Reaction optimization may require adjusting catalyst loading (e.g., 10% Pd/C) and solvent polarity to maximize yield.
Q. How is the purity and structural integrity of this compound confirmed?
Analytical techniques include:
- NMR spectroscopy to confirm substituent positions and bromoethyl group integration.
- HPLC (≥95% purity threshold) with UV detection at 254 nm.
- X-ray crystallography to resolve molecular conformation, as seen in structurally similar compounds where piperazine rings adopt chair conformations with puckering parameters (Q = 0.566 Å, θ = 174°) .
Q. What are the key reactivity features of the bromoethyl group in this compound?
The bromoethyl group acts as an electrophile in nucleophilic substitution (SN2) reactions, enabling alkylation of amines, thiols, or other nucleophiles. Its reactivity is influenced by solvent polarity (e.g., DMF enhances leaving-group displacement) and steric hindrance around the β-carbon. Competing elimination (E2) may occur under basic conditions, requiring controlled pH .
Advanced Research Questions
Q. How can computational methods like QSAR predict the biological activity of derivatives?
Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, electron affinity) with pharmacological outcomes. For piperazine-ethanone derivatives, anti-dopaminergic activity was linked to brain/blood partition coefficients (QPlogBB), while electron affinity (EA) influenced serotonin receptor binding . Molecular docking can further validate target engagement, such as interactions with dopamine D2 or 5-HT2A receptors.
Q. What strategies address contradictory data in pharmacological evaluations?
Contradictions (e.g., varying potency in anti-dopaminergic vs. anti-serotonergic assays) require:
- Dose-response profiling to distinguish receptor subtype selectivity.
- Meta-analysis of structural analogs to identify substituent-specific effects (e.g., methoxy vs. dichlorophenyl groups altering catalepsy induction) .
- In vitro/in vivo correlation using radioligand binding assays and behavioral models (e.g., forced swim test for antipsychotic activity).
Q. How does the crystal structure inform about the compound’s stability?
X-ray data reveal intramolecular interactions critical for stability. For example:
Q. What are the challenges in optimizing reaction yields during synthesis?
Key challenges include:
- Byproduct formation : Competing N-alkylation vs. O-alkylation in polar solvents.
- Catalyst poisoning : Palladium catalysts deactivate in the presence of sulfur-containing impurities.
- Temperature control : Excessive heat promotes β-hydride elimination. Mitigation strategies include stepwise heating (25°C → 60°C) and using scavengers like molecular sieves .
Q. How to design derivatives for specific receptor targeting?
- Pharmacophore modeling : Prioritize substituents that mimic endogenous ligands (e.g., aryl groups for dopamine receptor hydrophobic pockets).
- Bioisosteric replacement : Replace bromoethyl with chloroethyl or methyl groups to modulate binding kinetics.
- Fragment-based screening : Test truncated analogs to identify minimal active motifs, as demonstrated in tyrosine kinase inhibitor development .
Q. How to analyze byproducts in alkylation reactions?
- LC-MS identifies low-abundance byproducts (e.g., dehydrohalogenation products).
- Isotopic labeling tracks bromine displacement efficiency.
- Kinetic studies using in situ FTIR monitor intermediate formation (e.g., enolate species in basic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
